4-Iodo-2-methylthiophene

Vue d'ensemble

Description

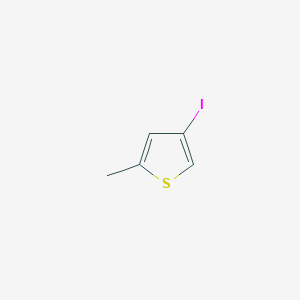

4-Iodo-2-methylthiophene is an organoiodine compound with the molecular formula C5H5IS. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of both iodine and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical applications, including organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylthiophene can be synthesized through several methods. One common approach involves the iodination of 2-methylthiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with good selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodo-2-methylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Substitution: Various substituted thiophenes depending on the nucleophile used.

Coupling: Biaryl or heteroaryl compounds.

Oxidation/Reduction: Functionalized thiophene derivatives.

Applications De Recherche Scientifique

4-Iodo-2-methylthiophene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-iodo-2-methylthiophene depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

2-Iodothiophene: Lacks the methyl group, making it less sterically hindered.

3-Iodo-2-methylthiophene: Iodine is positioned differently, affecting its reactivity.

4-Bromo-2-methylthiophene: Similar structure but with bromine instead of iodine, leading to different reactivity and applications.

Uniqueness: 4-Iodo-2-methylthiophene is unique due to the combined presence of iodine and a methyl group on the thiophene ring. This combination influences its electronic properties and reactivity, making it a valuable compound for specific synthetic and industrial applications .

Activité Biologique

4-Iodo-2-methylthiophene is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methylthio group attached to a thiophene ring. Its molecular formula is , with a molecular weight of approximately 224.06 g/mol. The unique structure influences its reactivity and biological interactions, making it a subject of interest in various studies.

The biological activity of this compound is mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, influencing pathways involved in antimicrobial and anticancer activities. The compound's iodine atom enhances its reactivity, potentially increasing its effectiveness in these roles.

Antimicrobial Activity

Research indicates that derivatives of thiophenes, including this compound, exhibit antibacterial and antifungal properties. The compound has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that certain thiophene derivatives can effectively combat resistant strains of bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The compound has been noted for its ability to induce apoptosis in tumor cells through mechanisms such as the inhibition of poly(ADP-ribose) polymerase (PARP) and other pathways associated with cancer cell survival .

Case Studies

- Tumor Cell Studies : In vitro studies demonstrated that this compound could selectively induce apoptosis in various cancer cell lines. The mechanism involved the modulation of cellular stress responses and apoptosis pathways, suggesting its potential as a chemotherapeutic agent .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy against certain cancer types, indicating potential for use in combination therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Iodothiophene | Lacks methyl group | Less potent than this compound |

| 3-Iodo-2-methylthiophene | Iodine positioned differently | Varies in reactivity |

| 4-Bromo-2-methylthiophene | Bromine instead of iodine | Different reactivity and applications |

This table illustrates how structural modifications influence biological activity and reactivity.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Studies : It has been shown to possess significant antibacterial properties against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

- Cancer Research : Investigations into its anticancer effects revealed that it could inhibit tumor cell proliferation effectively, with IC50 values indicating potent activity in specific cancer types .

- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with critical enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent .

Propriétés

IUPAC Name |

4-iodo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTPSADJRIJFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297270 | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-35-2 | |

| Record name | NSC115028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.